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Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzaldehyde

Cat. No.: B112340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Hydroxy-3-
iodobenzaldehyde, a valuable intermediate in organic synthesis. The document details a

primary synthesis pathway, offers a potential alternative route, and includes experimental

protocols, quantitative data, and mechanistic insights.

Introduction
2-Hydroxy-3-iodobenzaldehyde, also known as 3-iodosalicylaldehyde, is an aromatic

aldehyde containing both a hydroxyl and an iodo functional group.[1] Its structure makes it a

versatile building block in the synthesis of more complex molecules, particularly in the

development of pharmaceuticals and other bioactive compounds. The strategic placement of

the hydroxyl, aldehyde, and iodo groups allows for a variety of chemical transformations,

including electrophilic substitution, condensation reactions, and cross-coupling reactions.

This guide focuses on the direct iodination of salicylaldehyde as the most straightforward

approach to obtaining 2-Hydroxy-3-iodobenzaldehyde.

Synthesis Pathways
The primary method for the synthesis of 2-Hydroxy-3-iodobenzaldehyde is the direct

electrophilic iodination of salicylaldehyde. This approach takes advantage of the activating

effect of the hydroxyl group, which directs electrophilic substitution to the ortho and para
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positions. Due to the presence of the aldehyde group at the para-directing position relative to

the hydroxyl group, iodination is favored at the C3 and C5 positions.

Iodination using Iodine and an Oxidizing Agent
A common and effective method for the iodination of salicylaldehyde involves the use of

molecular iodine in the presence of an oxidizing agent. The oxidizing agent is crucial for the in-

situ generation of the electrophilic iodine species (I+).

A patented method utilizes a combination of iodine (I₂) and potassium iodate (KIO₃) in a mixed

solvent system to achieve the desired product. This method provides a good yield and a

straightforward procedure.

Reaction Scheme:
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Caption: Synthesis of 2-Hydroxy-3-iodobenzaldehyde via direct iodination.

Quantitative Data
The following table summarizes the quantitative data for a reported synthesis method.
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Method
Starting
Material

Reagents Solvent
Temperat
ure (°C)

Reaction
Time (h)

Yield (%)

Iodine/Pota

ssium

Iodate

Salicylalde

hyde
I₂, KIO₃

Ethanol,

Acetic

Acid,

Phosphoric

Acid

60-70 2 78

Experimental Protocols
Synthesis of 2-Hydroxy-3-iodobenzaldehyde using
Iodine and Potassium Iodate
This protocol is adapted from patent CN101161620A.

Materials:

Salicylaldehyde (2-hydroxybenzaldehyde)

Ethanol (CH₃CH₂OH)

Acetic acid (CH₃COOH)

Phosphoric acid (H₃PO₄)

Iodine (I₂)

Potassium iodate (KIO₃)

1:1 Water-ethanol solution (for washing)

Procedure:

In a 125 mL single-port flask equipped with a magnetic stirrer, add 2 mL of salicylaldehyde.

To the salicylaldehyde, add 5 mL of ethanol, 5 mL of acetic acid, and 5 mL of phosphoric

acid. Stir the mixture.
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Add 5.08 g of iodine (I₂) and 2.14 g of potassium iodate (KIO₃) to the reaction mixture.

Heat the mixture in a water bath at a temperature of 60-70 °C.

Maintain the reaction for approximately 2 hours with continuous stirring.

After the reaction is complete, add water to the reaction mixture to induce precipitation.

Collect the precipitate by suction filtration.

Wash the collected solid with a 1:1 water-ethanol solution.

Perform a final suction filtration to obtain the crude product.

The product, a faint yellow needle-like crystal, can be further purified by recrystallization.

Purification and Characterization
Purification
The crude 2-Hydroxy-3-iodobenzaldehyde can be purified by recrystallization.[2]

General Recrystallization Protocol:

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or

an ethanol-water mixture).

If colored impurities are present, a small amount of activated charcoal can be added to the

hot solution.

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

Allow the filtrate to cool slowly to room temperature, which should induce crystallization.

Further cooling in an ice bath can enhance the crystal formation.

Collect the purified crystals by suction filtration.

Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.

Characterization
The structure and purity of the synthesized 2-Hydroxy-3-iodobenzaldehyde can be confirmed

using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for

structural elucidation. While a specific spectrum for 2-Hydroxy-3-iodobenzaldehyde is not

readily available in the searched literature, the expected chemical shifts can be predicted

based on analogous structures. For instance, in ¹H NMR, one would expect signals for the

aldehydic proton, the hydroxyl proton, and three aromatic protons.

Mass Spectrometry (MS): To confirm the molecular weight of the compound (248.02 g/mol ).

[1]

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the

hydroxyl (-OH), aldehyde (-CHO), and carbon-iodine (C-I) bonds.

Reaction Mechanism
The synthesis of 2-Hydroxy-3-iodobenzaldehyde proceeds via an electrophilic aromatic

substitution mechanism.

Reaction Workflow

Salicylaldehyde Electrophilic
Aromatic Iodination

I⁺ (from I₂/KIO₃) Carbocation Intermediate
(Sigma Complex)

Deprotonation
-H⁺

2-Hydroxy-3-iodobenzaldehyde
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Caption: Electrophilic Aromatic Iodination Workflow.

Generation of the Electrophile: The oxidizing agent (potassium iodate) reacts with iodine to

generate the electrophilic iodine species (I⁺).
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Electrophilic Attack: The electron-rich aromatic ring of salicylaldehyde attacks the

electrophilic iodine. The hydroxyl group is a strong activating group and directs the

substitution to the ortho and para positions. The attack at the C3 position (ortho to the

hydroxyl group) leads to the formation of a resonance-stabilized carbocation intermediate,

also known as a sigma complex.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom

bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 2-
Hydroxy-3-iodobenzaldehyde.

Conclusion
The synthesis of 2-Hydroxy-3-iodobenzaldehyde via direct iodination of salicylaldehyde using

iodine and an oxidizing agent is a reliable and efficient method. This guide provides a detailed

protocol and foundational knowledge for researchers and professionals in the field of organic

synthesis and drug development. Further optimization of reaction conditions and exploration of

alternative iodinating agents could potentially lead to improved yields and milder reaction

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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